![molecular formula C22H24N4O5S B1226236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide is a sulfonamide.
Scientific Research Applications
Enzyme Inhibitory Potential
A key research focus has been the enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties. These compounds, including variants of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide, have demonstrated substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in the treatment of conditions related to enzyme dysfunction (Abbasi et al., 2019).
Antimicrobial and Antifungal Properties
Research has also identified significant antimicrobial and antifungal properties in compounds based on the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure. Certain derivatives have shown promising results in inhibiting bacterial and fungal growth, making them potential candidates for developing new antimicrobial agents (Abbasi et al., 2020).
Antibacterial Agents
Further studies have emphasized the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, positioning them as valuable for antibacterial drug development (Abbasi et al., 2016).
Anti-Diabetic Agents
Additionally, these compounds have been evaluated for their anti-diabetic potential. Specifically, they have demonstrated varying degrees of α-glucosidase enzyme inhibitory activity, which is crucial for managing type-2 diabetes (Abbasi et al., 2023).
Anti-Inflammatory Activity
Some derivatives of this chemical structure have been synthesized with significant anti-inflammatory activity, indicating potential for treating inflammatory conditions (Sunder & Maleraju, 2013).
properties
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide |
---|---|
Molecular Formula |
C22H24N4O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide |
InChI |
InChI=1S/C22H24N4O5S/c1-14-4-7-18(8-5-14)26(32(28,29)22-15(2)24-25-16(22)3)13-21(27)23-17-6-9-19-20(12-17)31-11-10-30-19/h4-9,12H,10-11,13H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
JOYNROAATMHFIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(NN=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(NN=C4C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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